molecular formula C16H14O3 B2623180 2-(3,5-Dimethylbenzoyl)benzoic acid CAS No. 149817-31-2

2-(3,5-Dimethylbenzoyl)benzoic acid

Cat. No.: B2623180
CAS No.: 149817-31-2
M. Wt: 254.285
InChI Key: HZUPBXJFCOWJFZ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylbenzoyl)benzoic acid is an organic compound that falls under the category of substituted benzoyl compounds. It possesses a benzene ring along with a carboxylic acid group. This compound is known for its role in various biochemical processes and is often used in proteomics research .

Mechanism of Action

Preparation Methods

The synthesis of 2-(3,5-Dimethylbenzoyl)benzoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like dichloromethane. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(3,5-Dimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: It can undergo electrophilic substitution reactions, where the benzene ring is substituted with different functional groups using reagents like bromine (Br2) or nitric acid (HNO3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3,5-Dimethylbenzoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: This compound is involved in studies related to enzyme inhibition and activation, as well as gene expression modulation.

    Industry: It is used in the production of specialty chemicals and materials

Properties

IUPAC Name

2-(3,5-dimethylbenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUPBXJFCOWJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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